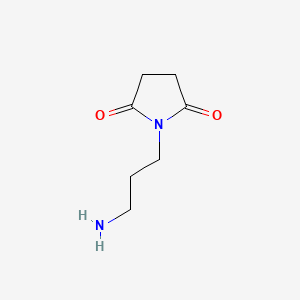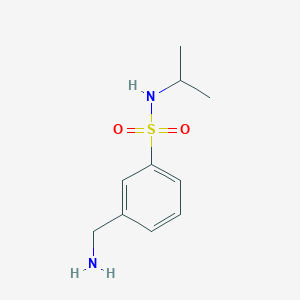
1-(4-Aminophényl)pipéridine-4-carboxamide
Vue d'ensemble
Description
1-(4-Aminophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol It is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further connected to a carboxamide group
Applications De Recherche Scientifique
1-(4-Aminophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers
Mécanisme D'action
Target of Action
The primary target of 1-(4-Aminophenyl)piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
1-(4-Aminophenyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the enzyme from introducing negative supercoils into the DNA, thereby disrupting the DNA replication process .
Biochemical Pathways
The inhibition of DNA gyrase by 1-(4-Aminophenyl)piperidine-4-carboxamide affects the DNA replication pathway. This disruption in the DNA replication process can lead to cell death, particularly in rapidly dividing cells .
Result of Action
The molecular effect of 1-(4-Aminophenyl)piperidine-4-carboxamide’s action is the inhibition of DNA gyrase, which leads to the disruption of DNA replication . On a cellular level, this disruption can lead to cell death, particularly in rapidly dividing cells .
Analyse Biochimique
Biochemical Properties
1-(4-Aminophenyl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and reversible inhibitor of proteasomes, which are crucial for protein degradation in cells . This interaction is non-covalent and species-selective, making it a promising candidate for treating diseases like malaria . Additionally, 1-(4-Aminophenyl)piperidine-4-carboxamide has shown inhibitory effects on human coronaviruses, including SARS-CoV-2, by targeting viral replication processes .
Cellular Effects
1-(4-Aminophenyl)piperidine-4-carboxamide influences various cellular processes. It has been observed to inhibit the growth of cancer cells by targeting DNA gyrase, leading to DNA damage and cell death . Furthermore, it affects cell signaling pathways, such as the PI3K-Akt pathway, which is involved in cell proliferation and survival . The compound also modulates gene expression and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 1-(4-Aminophenyl)piperidine-4-carboxamide involves its binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B (Akt), a key component of the PI3K-Akt signaling pathway . By inhibiting Akt, the compound disrupts downstream signaling events, leading to reduced cell proliferation and increased apoptosis . Additionally, 1-(4-Aminophenyl)piperidine-4-carboxamide inhibits proteasome activity by binding to a non-conserved region of the β5 pocket, which is not present in human proteasome isomers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminophenyl)piperidine-4-carboxamide have been studied over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed . Long-term studies have shown that it maintains its inhibitory effects on proteasomes and viral replication processes over extended periods
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)piperidine-4-carboxamide vary with different dosages in animal models. Studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed . At higher doses, it can cause adverse effects, including hepatotoxicity and immunotoxicity . Threshold effects have been identified, indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
1-(4-Aminophenyl)piperidine-4-carboxamide is involved in several metabolic pathways. It undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Modifications to its chemical structure have been explored to improve its metabolic stability and bioavailability .
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound exhibits efficient cellular uptake and accumulates in target tissues, enhancing its therapeutic potential . Its distribution can be influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
1-(4-Aminophenyl)piperidine-4-carboxamide exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperidine-4-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of 1-(4-Aminophenyl)piperidine-4-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
- 1-(2-Aminophenyl)piperidine-4-carboxamide
- 1-(4-Nitrophenyl)piperidine-4-carboxamide
- 4-Piperidinecarboxamide derivatives
Uniqueness: 1-(4-Aminophenyl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
1-(4-aminophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFSOZCNRLOVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588549 | |
| Record name | 1-(4-Aminophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223786-50-3 | |
| Record name | 1-(4-Aminophenyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223786-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Aminophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)
